(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

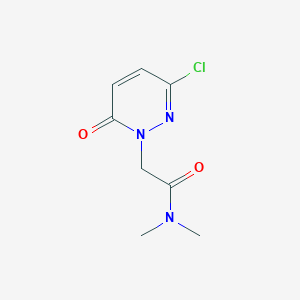

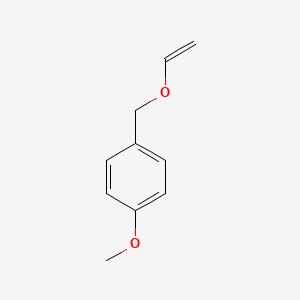

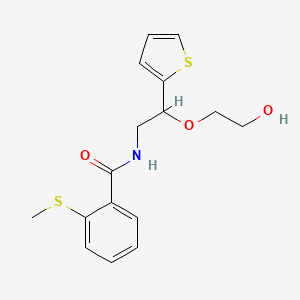

“(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride” is a compound that contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The compound also contains a fluorophenyl group and a methanamine group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-fluorophenyl azide with a methanamine derivative in a process known as a click reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a fluorophenyl group, and a methanamine group .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the 1,2,3-triazole ring, the fluorophenyl group, and the methanamine group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity .Scientific Research Applications

Neurokinin-1 Receptor Antagonist Development

This compound is explored for its high affinity and oral activity as a neurokinin-1 (NK1) receptor antagonist, demonstrating effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. The design integrates solubilizing groups to achieve water solubility greater than 100 mg/mL, highlighting its potential in both intravenous and oral clinical administration (Harrison et al., 2001).

Chiral Discrimination in Analytical Chemistry

The compound's enantiomer separation capabilities are demonstrated through its use on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. The research emphasizes the role of weak hydrogen bonds and other interactions, such as inclusion in the amylose carbamate chains, in chiral discrimination. This application is vital in the pharmaceutical industry for drug purity and efficacy testing (Bereznitski et al., 2002).

Analytical Method Development

Its utility extends to analytical chemistry, where the compound and its degradation products are separated using advanced chromatographic techniques. This application is crucial for the quality control and stability testing of pharmaceutical compounds (El-Sherbiny et al., 2005).

Antiosteoclast Activity in Medical Research

A study on a new family of compounds, including this chemical, showed moderate to high antiosteoclast and osteoblast activity. Such research contributes to understanding bone diseases and potential treatments (Reddy et al., 2012).

Antidepressant Drug Development

The compound's derivatives have been explored as "biased agonists" of serotonin 5-HT1A receptors, showing high affinity and selectivity, along with promising antidepressant-like activity. This research highlights the compound's potential in developing new treatments for mood disorders (Sniecikowska et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[1-(4-fluorophenyl)triazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4.ClH/c10-7-1-3-9(4-2-7)14-6-8(5-11)12-13-14;/h1-4,6H,5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVKJSFMBCOOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)CN)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde](/img/structure/B2614326.png)

![(E)-4-(azepan-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2614330.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2614332.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2614339.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2614340.png)